

Application Notes and Protocols for IBI363 in Cancer Research

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Compound of Interest

Compound Name: CPW-86-363

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For Researchers, Scientists, and Drug Development Professionals

Introduction

IBI363 is a first-in-class bispecific antibody fusion protein that represents a novel immunotherapeutic approach for the treatment of various cancers. This document provides detailed application notes and protocols based on available preclinical and clinical data for the use of IBI363 in cancer research. It is intended to guide researchers and drug development professionals in understanding its mechanism of action and in designing relevant experimental studies.

Mechanism of Action

IBI363 is an anti-PD-1/IL-2α-bispecific antibody fusion protein developed by Innovent Biologics.^{[1][2][3]} Its innovative design allows it to simultaneously target two key pathways in the anti-tumor immune response:

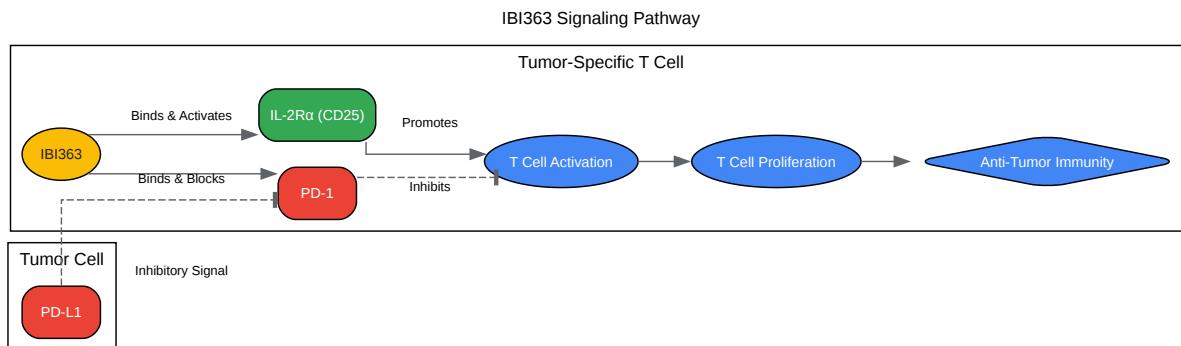
- PD-1/PD-L1 Checkpoint Blockade: The anti-PD-1 component of IBI363 binds to the programmed cell death protein 1 (PD-1) receptor on T cells. This action blocks the interaction between PD-1 and its ligand, PD-L1, which is often overexpressed on cancer cells. By inhibiting this checkpoint, IBI363 prevents the deactivation of T cells and restores their ability to recognize and attack tumor cells.^{[2][3]}

- Biased IL-2 Receptor Activation: The IL-2 component of IBI363 is engineered to have a higher affinity for the α -subunit (CD25) of the IL-2 receptor (IL-2R α) and reduced binding to the β (CD122) and γ (CD132) subunits.[2][3] This " α -bias" is crucial as tumor-specific T cells highly express CD25. This targeted activation preferentially stimulates the proliferation and activation of tumor-infiltrating CD8+ T cells and natural killer (NK) cells, while minimizing the expansion of regulatory T cells (Tregs) that can suppress the anti-tumor response. This biased approach is designed to enhance the therapeutic window and reduce the toxicities associated with high-dose IL-2 therapy.[2][3]

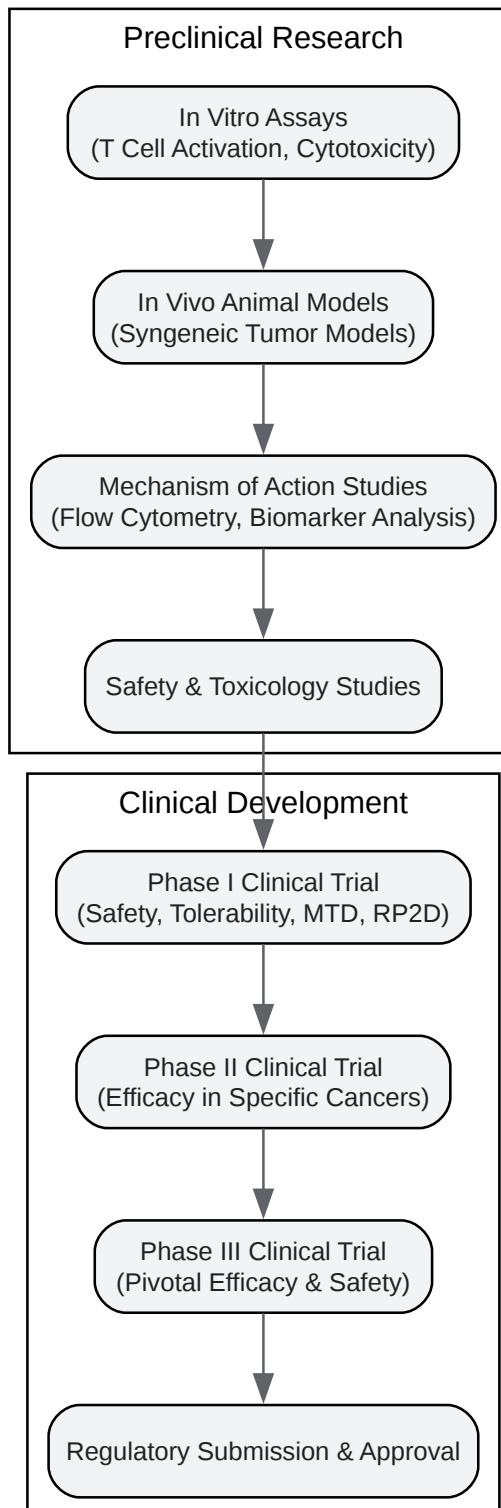
The dual mechanism of IBI363 aims to "turn cold tumors hot" by both releasing the brakes on the immune system and providing a targeted stimulatory signal to enhance the anti-tumor immune response.

Signaling Pathway

Below is a diagram illustrating the proposed signaling pathway of IBI363.



IBI363 Research & Development Workflow

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